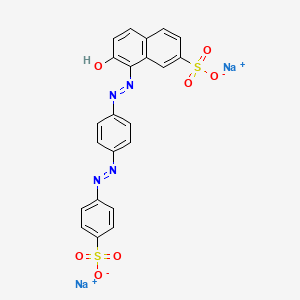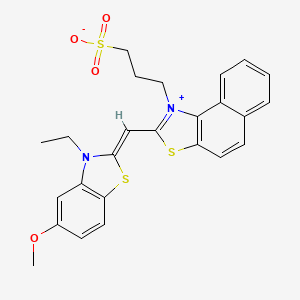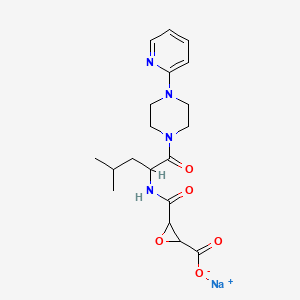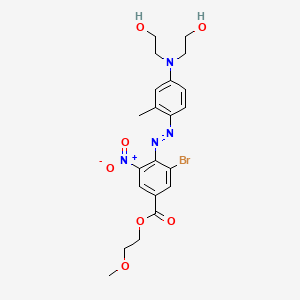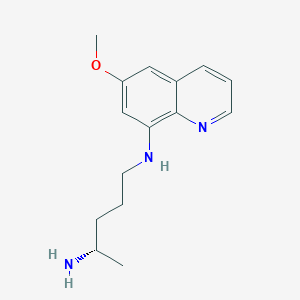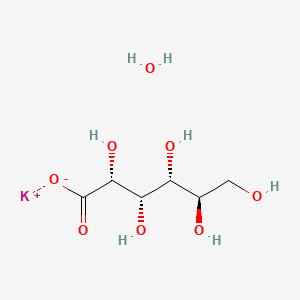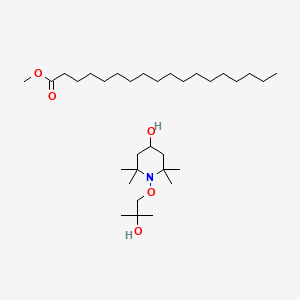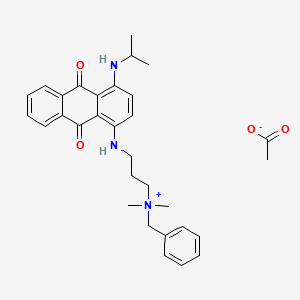
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and a quaternary ammonium group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Anthracene Derivative: The anthracene core is functionalized to introduce the isopropylamino and dioxo groups. This step often involves nitration, reduction, and subsequent amination reactions.
Quaternization: The functionalized anthracene derivative is then reacted with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.
Formation of the Quaternary Ammonium Salt: The final step involves the reaction of the intermediate with dimethylamine and acetic acid to form the quaternary ammonium acetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged biological membranes, potentially disrupting their function. The anthracene core can intercalate into DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanaminium, 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-, bromide: Similar structure but with a methylamino group instead of isopropylamino.
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium bromide: Similar structure but with a bromide counterion instead of acetate.
Uniqueness
The uniqueness of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the isopropylamino group may enhance its interaction with biological targets compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
71335-02-9 |
|---|---|
Molekularformel |
C29H34N3O2.C2H3O2 C31H37N3O4 |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
benzyl-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]propyl]-dimethylazanium;acetate |
InChI |
InChI=1S/C29H33N3O2.C2H4O2/c1-20(2)31-25-16-15-24(26-27(25)29(34)23-14-9-8-13-22(23)28(26)33)30-17-10-18-32(3,4)19-21-11-6-5-7-12-21;1-2(3)4/h5-9,11-16,20H,10,17-19H2,1-4H3,(H-,30,31,33,34);1H3,(H,3,4) |
InChI-Schlüssel |
OZTCPSOOOSCJBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


